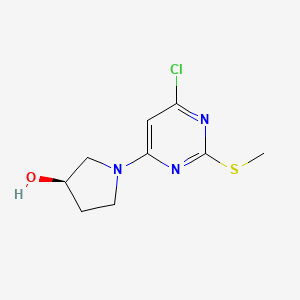

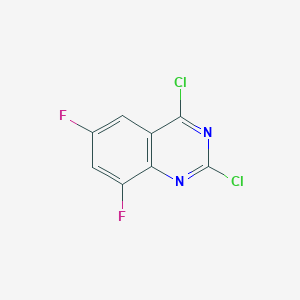

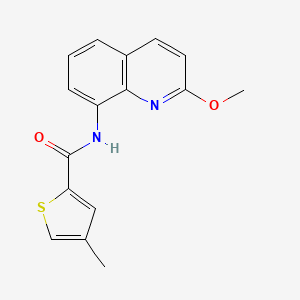

2-Bromo-1-cyclopropylmethoxy-4-methylbenzene

カタログ番号 B2405379

CAS番号:

1154340-74-5

分子量: 241.128

InChIキー: RHDGNYKQJGTNIQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-1-cyclopropylmethoxy-4-methylbenzene” is a chemical compound with the CAS Number: 1154340-74-5 . It has a molecular weight of 241.13 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.12 . It is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.科学的研究の応用

Chemical Synthesis and Modifications

- The compound has been involved in reactions like ring expansion by insertion of alkyne molecules into the Al-C bonds, as seen in the case of 1-bromo-2,3,4,5-tetraethylalumole reacting with 3-hexyne to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process accompanied by the formation of hexaethylbenzene (Agou et al., 2015).

- The compound was also used as a key intermediate in the alternative synthesis of 1,2,3,4‐tetramethoxy‐5‐methylbenzene, through a new process from pyrogallol, with a modified mild brominating agent employed and a simple introduction of the methyl group into the aromatic ring (Yang et al., 2006).

Electrochemistry and Battery Research

- 4-bromo-2-fluoromethoxybenzene was used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating its potential for enhancing thermal stability and providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang, 2014).

Thermodynamic Studies

- Detailed thermodynamic studies were conducted on various halogen-substituted methylbenzenes, including bromo- and iodo-substituted ones, using experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Gas-phase enthalpies of formation of these compounds were calculated using quantum-chemical methods, contributing to a better understanding of their thermodynamic behaviors (Verevkin et al., 2015).

Liquid Crystal Research

- The compound played a role in synthesizing chiral precursor compounds for chiral liquid crystals, indicating its application in materials science and optoelectronic devices (Bertini et al., 2003).

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDGNYKQJGTNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

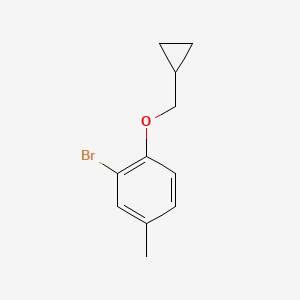

Starting from commercially available 2-bromo-4-methyl-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)